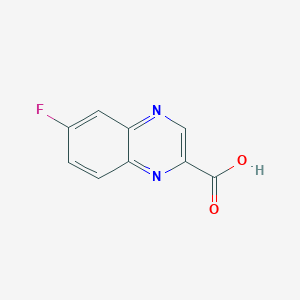

6-Fluoroquinoxaline-2-carboxylic acid

概要

説明

6-Fluoroquinoxaline-2-carboxylic acid is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Its molecular formula is C9H5FN2O2, and it has a molecular weight of 192.15 g/mol

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-fluoroquinoxaline with carbon dioxide under high pressure and temperature conditions . Another approach includes the use of halogenated quinoxaline derivatives, which are then subjected to carboxylation reactions .

Industrial Production Methods: Industrial production of 6-fluoroquinoxaline-2-carboxylic acid often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinated precursors and carboxylating agents under controlled conditions to achieve high purity and efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at position 6 and the carboxylic acid group at position 2 enable regioselective substitutions:

-

Amination : Reacting with cyclic amines (e.g., piperidine) in DMF at 50°C replaces the chlorine atom at position 6, yielding 6-amino-substituted derivatives (Table 1) .

-

Halogen Exchange : Bromine or iodine substitution occurs under Buchwald–Hartwig conditions using palladium catalysts, facilitating coupling with aryl halides .

Table 1: Substitution Reactions and Yields

Cyclization and Ring Formation

The carboxylic acid group participates in cyclization:

-

Lactonization : In acidic conditions, intramolecular esterification forms a five-membered lactone via a 5-exo-trig pathway (ΔG‡ = −0.4 kcal/mol) .

-

Quinoxaline Backbone Modification : Hydrothermal synthesis (150–230°C) with 1,2-diarylketones yields 2,3-diarylquinoxaline derivatives (e.g., 2,3-diphenylquinoxaline-6-carboxylic acid) .

Esterification and Amidation

The carboxylic acid undergoes derivatization to enhance bioavailability:

-

Esterification : Treatment with thionyl chloride and methanol produces methyl 6-fluoroquinoxaline-2-carboxylate (90% yield) .

-

Amide Formation : Coupling with benzylamines via EDCI/HOBt yields N-benzyl-6-fluoroquinoxaline-2-carboxamides, critical for kinase inhibition studies .

Mechanistic Insight : DFT calculations reveal that the carboxylic acid’s pKa (≈2.8) facilitates deprotonation, enhancing nucleophilicity in polar solvents .

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation:

-

Hydrothermal Decarboxylation : At 230°C in water, 6-fluoroquinoxaline-2-carboxylic acid loses CO₂ to form 6-fluoroquinoxaline (21% yield) as a side product .

-

Catalytic Decarboxylation : Pd/C under hydrogen pressure (15–20 kg) reduces the carboxylic acid to 6-fluoro-3,4-dihydroquinoxaline (90% yield) .

Fluorine-Specific Reactivity

The electron-withdrawing fluorine atom directs electrophilic attacks:

-

Electrophilic Aromatic Substitution : Nitration occurs preferentially at position 5 due to fluorine’s meta-directing effect .

-

Cross-Coupling : Suzuki–Miyaura reactions with arylboronic acids at position 6 are catalyzed by Pd(PPh₃)₄ (70–85% yields) .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Aurora Kinase Inhibition : 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (IC₅₀ = 168.78 µM) binds to the kinase hinge region via halogen interactions .

-

Antimycobacterial Effects : Quinoxaline-2-carboxylic acid 1,4-dioxides show MIC values of 1.25 µg/mL against M. tuberculosis by inducing DNA damage .

Key Challenges and Innovations

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

6-Fluoroquinoxaline-2-carboxylic acid and its derivatives have demonstrated promising antimicrobial properties. Research has shown that derivatives of quinoxaline-2-carboxylic acid exhibit significant activity against Mycobacterium tuberculosis, making them potential candidates for developing new antimycobacterial drugs. For instance, compounds with specific substituents at the 2-position have shown varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .

Case Study: Antitubercular Activity

A study evaluated several derivatives of quinoxaline-2-carboxylic acid for their antitubercular activity. The results indicated that compounds with lipophilic groups at the 6-position enhanced activity against M. tuberculosis, suggesting that structural modifications can significantly influence biological efficacy .

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in synthesizing advanced materials such as organic semiconductors and photovoltaic devices. Its derivatives can be utilized to create novel polymers with enhanced electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

| Material Type | Application | Properties |

|---|---|---|

| Organic Semiconductors | OFETs | High mobility (0.03 cm²/V·s) |

| Photovoltaic Devices | Solar Cells | Efficient charge transport |

Biocatalysis

Enzymatic Resolution

Recent advancements in enzymatic methods have highlighted the potential of this compound in producing optically pure compounds through biocatalysis. A novel method utilizing esterases from Geobacillus thermocatenulatus allows for the efficient resolution of racemic mixtures into enantiomerically pure forms with high yields and enantiomeric excess (ee) values exceeding 99% . This technique represents a significant improvement over traditional chemical resolution methods, which are often less efficient and more environmentally damaging.

Pharmaceutical Intermediates

Key Intermediate in Drug Synthesis

this compound is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases and diabetes management. Its derivatives are involved in synthesizing antihypertensive drugs like nebivolol, which showcases its importance in therapeutic applications .

作用機序

The mechanism of action of 6-fluoroquinoxaline-2-carboxylic acid primarily involves the inhibition of bacterial DNA-gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks, thereby blocking the progress of the replication fork and leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to traditional antibiotics .

類似化合物との比較

- 6-Fluoroquinoline-2-carboxylic acid

- 6-Fluoroquinoxaline-2-carboxamide

- 6-Chloroquinoxaline-2-carboxylic acid

Comparison: 6-Fluoroquinoxaline-2-carboxylic acid is unique due to the presence of a fluorine atom at the 6-position, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . The fluorine atom also improves its ability to penetrate cell membranes, making it more effective as an antimicrobial agent .

生物活性

6-Fluoroquinoxaline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The fluorine substitution at the 6-position enhances its biological activity by influencing the electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers.

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. For instance, it has been shown to arrest the cell cycle at the G1 phase in MCF-7 cells, with an IC50 value of approximately 168.78 µM .

- Case Study : A study investigated several derivatives of quinoxaline compounds, revealing that modifications at specific positions could enhance anticancer potency. The most active derivative exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .

Antimycobacterial Activity

This compound derivatives have also demonstrated promising activity against Mycobacterium tuberculosis.

- Mechanism : The compound acts as a DNA-damaging agent, which is critical for inhibiting bacterial growth. In vitro testing has shown minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL against M. tuberculosis strains .

- Research Findings : A recent study highlighted that specific modifications in the quinoxaline structure significantly influenced antimycobacterial potency and selectivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Enzymatic Resolution Techniques

Recent advancements in enzymatic resolution methods have improved the synthesis of optically pure derivatives of this compound. A study utilized two esterases from Geobacillus thermocatenulatus to achieve high enantiomeric excess (ee) values . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.

特性

IUPAC Name |

6-fluoroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGVGGGGVMZBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。